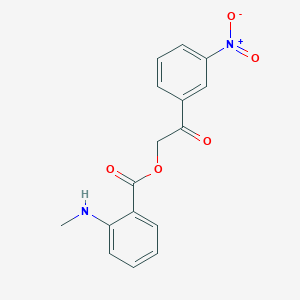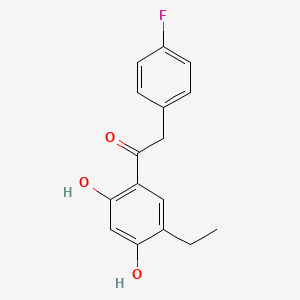![molecular formula C20H23NO2 B5726635 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as TMAQ, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TMAQ is a tetrahydroquinoline derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may improve cognitive function. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-cancer properties, which may make it a promising candidate for cancer treatment.
実験室実験の利点と制限
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under a variety of conditions, which makes it a useful tool for studying its mechanism of action and physiological effects. However, there are also limitations to the use of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline-based therapies for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Additionally, more research is needed to investigate the anti-inflammatory and anti-cancer properties of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of these diseases.
合成法
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods, including the reaction of 2,3,5-trimethylphenol with acetic anhydride and ammonium acetate, as well as through the reaction of 1,2,3,4-tetrahydroquinoline with 2,3,5-trimethylphenoxyacetic acid. These methods have been optimized to yield high purity 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications in a variety of scientific research studies. One such application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)16(3)19(12-14)23-13-20(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRWXQKLFWXCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,3,5-trimethylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)


![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
